Cas no 1021104-22-2 (3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
![3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine structure](https://ja.kuujia.com/scimg/cas/1021104-22-2x500.png)
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine 化学的及び物理的性質
名前と識別子
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- 3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine
- 3-phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- 1021104-22-2
- 3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
- AKOS024496449
- F5089-0053
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- インチ: 1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-14-12-27(13-15-28)20-11-10-18(25-26-20)16-6-2-1-3-7-16/h1-11H,12-15H2
- InChIKey: RLOHZWJFXIUWRK-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(F)(F)F)(N1CCN(C2=CC=C(C3C=CC=CC=3)N=N2)CC1)(=O)=O
計算された属性
- 精确分子量: 448.11808152g/mol
- 同位素质量: 448.11808152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 686
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 74.8Ų
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5089-0053-20μmol |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-10μmol |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-2mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-5mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-25mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-2μmol |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-15mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-50mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-1mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5089-0053-4mg |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
1021104-22-2 | 4mg |
$66.0 | 2023-09-10 |
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazineに関する追加情報
Comprehensive Overview of 3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine (CAS No. 1021104-22-2)
The compound 3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine (CAS No. 1021104-22-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridazine core linked to a phenyl group and a trifluoromethylbenzenesulfonyl-piperazine moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, given the growing demand for targeted therapies in oncology and neurology.
In recent years, the scientific community has shown increased interest in sulfonylpiperazine derivatives due to their versatile pharmacological properties. The trifluoromethyl group in this compound enhances its metabolic stability and lipophilicity, which are critical factors in drug design. This aligns with current trends in drug discovery, where researchers prioritize compounds with improved bioavailability and reduced off-target effects. The CAS No. 1021104-22-2 is often discussed in the context of structure-activity relationship (SAR) studies, as its scaffold offers ample opportunities for structural optimization.
From a synthetic chemistry perspective, the preparation of 3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine involves multi-step organic transformations, including Suzuki coupling and sulfonylation reactions. These methods are widely employed in modern medicinal chemistry, reflecting the compound's relevance in cutting-edge research. Additionally, its heterocyclic framework is a common motif in FDA-approved drugs, further underscoring its potential for therapeutic development.
The compound's physicochemical properties, such as its logP value and hydrogen bond acceptors/donors, have been extensively studied to evaluate its drug-likeness. These analyses are crucial for computational chemists and molecular modelers who rely on in silico screening to identify lead compounds. Given the rising popularity of artificial intelligence in drug discovery, CAS No. 1021104-22-2 serves as an excellent case study for machine learning-based predictive modeling.
Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of organic electronic materials. Its conjugated system and electron-withdrawing groups make it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic devices. This dual applicability in life sciences and advanced materials highlights its interdisciplinary significance.
In conclusion, 3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine represents a compelling subject for ongoing research. Its structural complexity and functional diversity position it at the forefront of small-molecule innovation. As the scientific community continues to explore its capabilities, this compound is likely to play a pivotal role in addressing unmet medical and technological challenges.
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